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molecular formula C2H4ClNO<br>C2H4ClNO<br>ClCH2CONH2 B119443 2-Chloroacetamide CAS No. 79-07-2

2-Chloroacetamide

Cat. No. B119443
M. Wt: 93.51 g/mol
InChI Key: VXIVSQZSERGHQP-UHFFFAOYSA-N
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Patent
US04221796

Procedure details

A suspension of 2-chloroacetamide (122.6 g, 1.31 mol) in 300 ml of 1,2-dichloroethane is cooled to 0° C. and treated with oxalyl chloride (200 g, 1.57 mol). The reaction mixture is heated at reflux for 4 hours. After cooling to 5° C., 68 ml of MeOH is added dropwise while keeping the internal temperature below 15° C. with external cooling. After addition is complete, the product is separated by filtration and washed with CH2Cl2 and Et2O. Recrystallization from CH2Cl2 yields methyl(chloroacetyl)carbamate.
Quantity
122.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
68 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([NH2:5])=[O:4].[C:6](Cl)(=[O:10])C(Cl)=O.[CH3:12][OH:13]>ClCCCl>[CH3:12][O:13][C:6](=[O:10])[NH:5][C:3](=[O:4])[CH2:2][Cl:1]

Inputs

Step One
Name
Quantity
122.6 g
Type
reactant
Smiles
ClCC(=O)N
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
68 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5° C.
CUSTOM
Type
CUSTOM
Details
the internal temperature below 15° C.
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the product is separated by filtration
WASH
Type
WASH
Details
washed with CH2Cl2 and Et2O
CUSTOM
Type
CUSTOM
Details
Recrystallization from CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
COC(NC(CCl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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